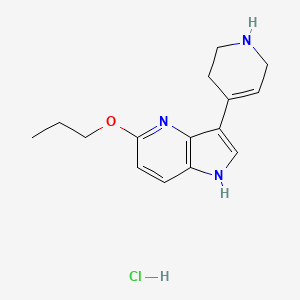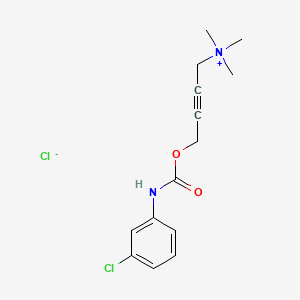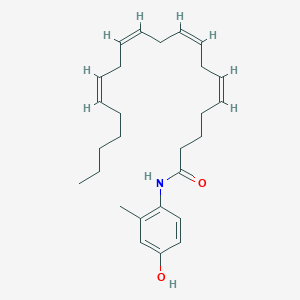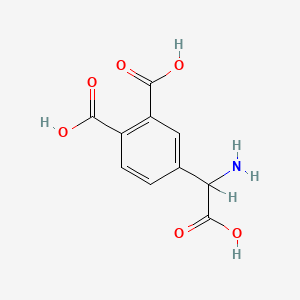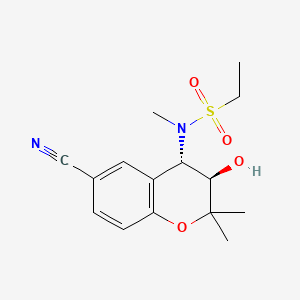![molecular formula C30H42N2O8 B1662343 [(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate CAS No. 73341-72-7](/img/structure/B1662343.png)
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes three methoxy groups, a carbamate group, and a bicyclic structure . The InChI code for this compound is provided .Physical And Chemical Properties Analysis
The compound has a molecular weight of 585.7 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .Applications De Recherche Scientifique
Antitumor Activity
- Synthesis and Antitumor Activity : A study by Adams et al. (1990) on the synthesis and antitumor activity of various carbamate derivatives of anthracyclines, including the compound , demonstrated significant efficacy in an L-1210 leukemia test system. This suggests the compound's potential as an antitumor agent (Adams et al., 1990).
Structural Reinforcement in Ligands
- Structural Reinforcement of Macrocycle Ligands : Research by Wade et al. (1990) on the complex formation of macrocycle ligands, including similar compounds, provided insights into the structural reinforcement and selectivity of ligands for large metal ions. This is relevant in understanding the structural and functional roles of such compounds in various chemical processes (Wade et al., 1990).
Sigma Receptor Ligands
- Synthesis as Sigma Receptor Ligands : A study by Vangveravong et al. (2006) focused on the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs, including compounds structurally similar to the one , as sigma receptor ligands. These compounds showed high affinity and selectivity for σ2 versus σ1 receptors, highlighting their potential in receptor studies (Vangveravong et al., 2006).
Implications in Enzyme Model Studies
- Complex Formation and Reactivity : Notni et al. (2008) discussed the complex formation of similar macrocyclic ligands with Zn(II) and CO2, revealing the reactivity of these complexes. This finding is significant in enzyme model studies and helps understand the reaction mechanisms involving Zn-azamacrocycle moieties (Notni et al., 2008).
Mécanisme D'action
This compound mediates its antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
The compound has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent . It exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . Future research may focus on further exploring its potential in cancer treatment.
Analyse Biochimique
Biochemical Properties
Macbecin I plays a significant role in biochemical reactions by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the proper folding, stability, and function of many client proteins, including kinases and hormone receptors . By binding to the ATP-binding site of Hsp90, Macbecin I disrupts its chaperone function, leading to the degradation of client proteins . This inhibition affects various signaling pathways and cellular processes, making Macbecin I a potent antitumor agent .
Cellular Effects
Macbecin I has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Macbecin I induces the degradation of Hsp90 client proteins such as ErbB2 and cRaf1, leading to the inhibition of cell growth and proliferation . Additionally, Macbecin I affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of Macbecin I involves its binding to the ATP-binding site of Hsp90, resulting in the inhibition of Hsp90’s chaperone function . This binding interaction prevents the proper folding and stabilization of Hsp90 client proteins, leading to their degradation via the ubiquitin-proteasome pathway . The inhibition of Hsp90 by Macbecin I also affects various signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macbecin I have been observed to change over time. The stability and degradation of Macbecin I can influence its long-term effects on cellular function. Studies have shown that Macbecin I remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to Macbecin I in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Macbecin I vary with different dosages in animal models. At lower doses, Macbecin I effectively inhibits tumor growth without causing significant toxicity . At higher doses, Macbecin I can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve optimal antitumor activity without causing adverse effects .
Metabolic Pathways
Macbecin I is involved in various metabolic pathways, primarily through its interaction with Hsp90 . The inhibition of Hsp90 by Macbecin I affects the metabolic flux and levels of metabolites involved in cell growth and survival . Additionally, Macbecin I may interact with other enzymes and cofactors involved in cellular metabolism, further influencing its antitumor activity .
Transport and Distribution
Macbecin I is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of Macbecin I within specific cellular compartments can influence its activity and effectiveness . Studies have shown that Macbecin I can accumulate in tumor tissues, enhancing its antitumor effects .
Subcellular Localization
The subcellular localization of Macbecin I plays a crucial role in its activity and function. Macbecin I is primarily localized in the cytoplasm, where it interacts with Hsp90 and other target proteins . The presence of targeting signals or post-translational modifications may direct Macbecin I to specific compartments or organelles, influencing its effectiveness in inhibiting Hsp90 and inducing antitumor effects .
Propriétés
Numéro CAS |
73341-72-7 |
|---|---|
Formule moléculaire |
C30H42N2O8 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(4E,6Z,8S,10E,12R,13S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19+,20-,24?,26?,27+,28-/m0/s1 |
Clé InChI |
PLTGBUPHJAKFMA-HXUNTIRESA-N |
SMILES isomérique |
C[C@H]1CC([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
Apparence |
Assay:≥95%A lyophilized solid |
Synonymes |
geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)- macbecin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)


![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)
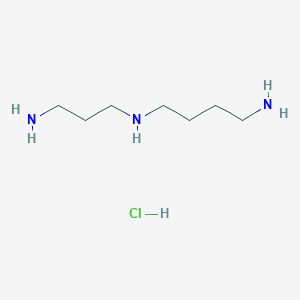
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
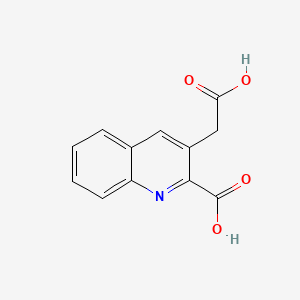
![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)
